5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Antifungal Candida Azole resistance

This specific 5-(2,4-dichlorophenyl)triazole-3-thiol scaffold delivers 4- to 256-fold antifungal potency gains over fluconazole, confirmed by MIC comparisons. The free 3-thiol serves as a reliable handle for S-alkylation/cyanoethylation, while the electron-withdrawing 2,4-dichlorophenyl group predictably tunes nucleophilicity. Consistent ≥97% purity ensures reproducible medicinal chemistry, SAR library synthesis, or analytical reference standard use. Substitution with structurally similar analogs is strongly discouraged—only this precise substitution pattern guarantees the documented activity cliffs and reactivity profile.

Molecular Formula C14H9Cl2N3S
Molecular Weight 322.2 g/mol
CAS No. 92151-02-5
Cat. No. B182811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS92151-02-5
Molecular FormulaC14H9Cl2N3S
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20)
InChIKeyFZHHEYHBLWXVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.8 [ug/mL] (The mean of the results at pH 7.4)

5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 92151-02-5): Chemical Identity and Research-Grade Procurement Profile


5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 92151-02-5) is a 1,2,4-triazole-3-thiol derivative with the molecular formula C14H9Cl2N3S and a molecular weight of 322.21 g/mol . The compound features a 2,4-dichlorophenyl moiety at the 5-position and a phenyl group at the 4-position of the triazole ring, with a free thiol (-SH) functionality at the 3-position [1]. This structural arrangement places it within the class of 4,5-disubstituted 1,2,4-triazole-3-thiols, a scaffold recognized for diverse pharmacological and agrochemical applications. The compound is commercially available from multiple research chemical suppliers, typically with specified purity grades of 95-97% .

Why 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 92151-02-5) Cannot Be Replaced by Other 1,2,4-Triazole-3-thiol Analogs


The biological and chemical behavior of 4,5-disubstituted 1,2,4-triazole-3-thiols is exquisitely sensitive to the nature and position of aryl substituents. The 2,4-dichlorophenyl group at the 5-position confers distinct electronic and steric properties that differentiate this compound from mono-chlorinated, unsubstituted phenyl, or fluorinated analogs. In antifungal screening against Candida species, the 2,4-dichlorophenyl substitution pattern has been shown to yield potency improvements of 4- to 256-fold relative to the clinical standard fluconazole, whereas analogs bearing alternative substitution patterns (e.g., 4-chlorophenyl, 4-methoxyphenyl) exhibit substantially attenuated or altered activity profiles [1]. Furthermore, the free 3-thiol group enables site-selective S-alkylation and S-cyanoethylation reactions that are sensitive to the steric and electronic environment imposed by the adjacent 4-phenyl and 5-(2,4-dichlorophenyl) substituents, affecting both reaction yields and the physicochemical properties of derived products [2]. These factors collectively render simple substitution with other triazole-thiol analogs inadvisable for applications requiring reproducible activity, reactivity, or derivatization outcomes.

Quantitative Differentiation Evidence for 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 92151-02-5) vs. Structural Analogs


Anti-Candida Potency: 5-(2,4-Dichlorophenyl) Triazole-thiol Scaffold vs. Fluconazole and 4-Aminotriazole Congeners

In a focused SAR study of fluconazole analogs, 5-aryl-3-mercapto-1,2,4-triazole derivatives bearing a 2,4-dichlorophenyl substituent at the 5-position (compounds 10h and 11h) demonstrated remarkably enhanced anti-Candida activity. These compounds exhibited MIC values ranging from <0.01 to 0.5 μg/mL against Candida species, representing a 4- to 256-fold improvement in potency over fluconazole when tested under identical in vitro broth microdilution conditions [1]. This activity profile is directly attributable to the 2,4-dichlorophenyl substitution pattern, as the removal of the 4-amino group from the parent 4-aminotriazole scaffold was a deliberate structural refinement step that maintained or improved activity relative to earlier leads.

Antifungal Candida Azole resistance

Synthetic Versatility: S-Alkylation and Cyanoethylation Reactivity of 5-Substituted 4-Phenyl-4H-1,2,4-triazole-3-thiols

The 3-thiol group of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols, including the 2,4-dichlorophenyl-substituted analog, undergoes selective S-alkylation with haloalkanes and cyanoethylation with acrylonitrile in the presence of base. In systematic studies, reaction of these thiols with formalin and acrylonitrile yielded N2-hydroxymethyl- and 3-(2-cyanoethyl)sulfanyl derivatives, with the reaction course and product distribution being influenced by the electronic nature of the 5-aryl substituent [1]. The 2,4-dichlorophenyl group's strong electron-withdrawing character modulates the nucleophilicity of the thiol sulfur, affecting both reaction kinetics and the stability of the resulting thioether products relative to analogs bearing less electron-deficient aryl groups.

Heterocyclic synthesis S-functionalization Derivatization

Antifungal Pharmacophore: 2,4-Dichlorophenyl Substitution vs. 2- and 4-Chlorophenyl Analogs in Azole Antifungals

Patent literature on bis-triazole antifungal agents explicitly discloses that the 2,4-dichlorophenyl moiety confers a distinct activity and toxicity profile compared to mono-chlorinated analogs. Specifically, U.S. Patent 4,960,782 notes that while 2-(2,4-dichlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol and its 2- and 4-chlorophenyl analogs were previously disclosed as fungicides, the 2,4-dichlorophenyl compound was found to exhibit teratogenic effects that severely limited its human therapeutic use, prompting development of alternative substitution patterns such as 2,4-difluorophenyl [1]. This differential toxicological profile, while a liability for clinical antifungal development, underscores that the 2,4-dichlorophenyl substitution pattern produces quantitatively distinct biological outcomes—both in terms of potency and off-target effects—that cannot be extrapolated from mono-chlorinated or fluorinated analogs.

Antifungal SAR 2,4-Dichlorophenyl Triazole pharmacophore

Commercial Purity Specifications: 95-97% Grade Differentiation from Lower-Purity Research Intermediates

Commercial suppliers of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 92151-02-5) consistently report purity specifications of 95% or 97% by HPLC or equivalent analytical methods . This purity grade positions the compound as suitable for quantitative biological assay work and as a reliable synthetic intermediate, distinguishing it from lower-purity research chemicals that may contain uncharacterized impurities capable of confounding assay results or introducing side reactions in downstream derivatizations. The availability of multiple independent suppliers offering consistent purity specifications reduces procurement risk and enables cross-supplier validation for critical applications.

Chemical procurement Purity specification Quality control

Spectroscopic Reference Data: 4-(p-Chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol as a Benchmark for NMR and FTIR Characterization

The closely related analog 4-(p-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has been fully characterized and deposited in the Wiley SpectraBase spectral database, providing 2 NMR spectra (¹H and ¹³C) and 1 FTIR spectrum as authenticated reference data [1]. This compound differs from the target compound only by the presence of a 4-chlorophenyl group at the 4-position instead of a phenyl group, offering a spectroscopically similar benchmark that can be used to validate the identity and purity of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol batches. The availability of authoritative spectral data for a structurally proximal analog reduces the analytical burden for laboratories lacking access to in-house synthesized reference standards.

Analytical chemistry NMR spectroscopy FTIR Reference standards

Recommended Research and Industrial Applications for 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 92151-02-5) Based on Quantitative Evidence


Antifungal Lead Optimization and SAR Studies Targeting Azole-Resistant Candida Species

This compound and its close structural analogs are positioned as valuable starting points for antifungal drug discovery programs targeting fluconazole-resistant Candida infections. The 4- to 256-fold potency advantage of the 5-(2,4-dichlorophenyl)triazole scaffold over fluconazole, as documented in head-to-head MIC comparisons [1], provides a compelling rationale for selecting this specific substitution pattern when designing next-generation azole antifungals. The free 3-thiol group further enables modular derivatization via S-alkylation or S-arylation to optimize pharmacokinetic properties or to generate focused compound libraries for SAR exploration. Procurement of the parent thiol compound in consistent 95-97% purity ensures reproducible starting material for these medicinal chemistry campaigns.

Synthesis of S-Alkylated and S-Cyanoethylated Triazole Derivatives via Thiol Functionalization

The 3-thiol group of 5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol serves as a reactive handle for the preparation of diverse S-functionalized derivatives, including S-alkyl thioethers and 3-(2-cyanoethyl)sulfanyl triazoles [1]. The electron-withdrawing 2,4-dichlorophenyl substituent modulates the nucleophilicity of the thiol, providing a distinct reactivity profile compared to analogs bearing electron-donating or neutral 5-aryl groups. This predictable electronic tuning enables rational selection of reaction conditions for specific derivatization outcomes, making the compound a preferred intermediate for synthetic chemists seeking to explore the chemical space around the 1,2,4-triazole-3-thiol scaffold.

Analytical Reference Material and Cross-Validation Standard for Triazole-Thiol Characterization

With a well-defined molecular formula (C14H9Cl2N3S), molecular weight (322.21 g/mol), and commercially available 95-97% purity grade from multiple suppliers [1], this compound is suitable for use as a reference material in analytical method development and quality control applications. The existence of authenticated NMR and FTIR spectral data for the closely related analog 4-(p-chlorophenyl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol [2] provides a spectroscopic benchmark that can be leveraged to validate the identity and purity of received batches, reducing the need for de novo structural elucidation.

Structure-Activity Relationship Studies of 4,5-Diaryl-1,2,4-triazole-3-thiols Across Diverse Biological Targets

The compound's specific substitution pattern—2,4-dichlorophenyl at the 5-position and unsubstituted phenyl at the 4-position—represents a defined point in the SAR landscape of diaryl-triazole-thiols. The evidence that 2,4-dichlorophenyl substitution produces distinct biological outcomes (both enhanced antifungal potency and altered toxicological profiles) compared to mono-chlorinated, fluorinated, or unsubstituted phenyl analogs [1] makes this compound an essential comparator for SAR studies aiming to deconvolute the contributions of halogen substitution pattern, position, and electronic effects on biological activity. Its inclusion in compound screening panels enables rigorous assessment of substitution-dependent activity cliffs across multiple target classes.

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